Magnesium zirconium trioxide

Overview

Description

Magnesium zirconium trioxide is a compound that involves magnesium, zirconium, and oxygen . It’s often used in scientific research and development . The compound is part of a class of materials known as metal oxides, which are widely used in various fields due to their unique properties . Magnesium alloys, for instance, are highly sought after in aerospace, biomedical, and automotive applications due to their superior properties such as low-density, high strength, and high biocompatibility .

Synthesis Analysis

The synthesis of magnesium zirconium trioxide involves several steps. A 3D flower-shaped bimetallic nanocomposite zirconium magnesium oxide (ZMO) was prepared for the first time using a controlled solution combustion method with triethanolamine (TEA) as a fuel and chelating agent . Another method involves the use of citric acid and urea as modifiers on the nanocomposite .Molecular Structure Analysis

The molecular structure of magnesium zirconium trioxide is complex. Magnesium oxide (MgO) nanomaterial was prepared via a straightforward co-precipitation method and subjected to comprehensive characterization. Structural analysis employing powder X-ray diffraction confirmed the crystallization of MgO in a face-centered cubic structure . Zirconium oxide exhibits three well-defined crystal structures, i.e., monoclinic, tetragonal, and cubic .Chemical Reactions Analysis

The chemical reactions involving magnesium zirconium trioxide are complex and varied. Detailed monographs on the analytical chemistry of zirconium, which is widely used in all fields of modern science and technology, were published in the 1960s–1970s of the last century . The reaction mechanism was mainly based on ion exchange between hydroxy and fluoride ions .Physical And Chemical Properties Analysis

The physical and chemical properties of magnesium zirconium trioxide are unique. The actual density of cast AZ31B alloy was 1.761±0.02 g/cc, and the incorporation of nano ZrO2 in AZ31B alloy was raised nominally with a mean value of 1.09% .Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Magnesium zirconium trioxide can be utilized in the design and synthesis of zirconium-based MOFs. These frameworks are known for their high thermal, chemical, and hydrolytic stability , as well as their large surface area and tunable structures . They have potential applications in water adsorption , gas storage and separation , heterogeneous catalysis , and chemical sensing .

Hydrogen Storage

The compound shows promise in hydrogen storage applications. It can enable fast hydrogen sorption at lower temperatures, which is crucial for the practical use of hydrogen as an energy carrier. This application leverages the hydrogen-induced magnesium-zirconium interfacial coupling to manipulate the migration of hydrogen atoms .

Biomedical Applications

Magnesium zirconium trioxide nanocomposites have been studied for their potential in the biomedical field. Due to their biocompatibility and mechanical properties , they could be used in orthopedic implants and bioresorbable medical devices , providing an alternative to traditional materials like stainless steel and titanium alloys .

Environmental Remediation

Nano-MgO and its composites, including those with zirconium, have been explored for environmental remediation . They can be applied in water purification , catalysis , and as gas sensors . Their high chemical stability and antibacterial properties make them suitable for these applications .

Electroceramics

In the field of electroceramics, magnesium zirconium trioxide can be used to stabilize the zirconia tetragonal phase. This stabilization is essential for broad applications of yttria-stabilized zirconia (YSZ) in areas such as solid oxide fuel cells and oxygen sensors .

Supercapacitors and Semiconductors

Controlling the pore structure of magnesium zirconium trioxide can improve electron transport, making it a valuable material for supercapacitors and semiconductor devices . Its unique properties like a large bandgap and low electric constant contribute to its suitability in these applications .

Ceramic Materials

Magnesium zirconium trioxide can be doped into ZrO2 to obtain Magnesia Partially Stabilized Zirconia (MSZ), which consists of multiple phases. MSZ is used in the production of high-strength ceramic materials that are employed in various industrial applications .

Food Packaging

The antibacterial properties and chemical stability of magnesium zirconium trioxide make it a candidate for use in food packaging materials . Research is ongoing to assess the release of nanoparticles from packaging materials into food, ensuring safety and longevity .

Future Directions

The future research directions for magnesium zirconium trioxide are promising. The progress of MAO coatings containing ZrO2 on magnesium alloys from four aspects: electrolyte compositions, electrical parameters, the two-step MAO process, and post-treatment of MAO coating are being critically summarized . The 3D flower-shaped bimetallic nanocomposite zirconium magnesium oxide (ZMO) could be used as a potential defluoridation agent for fluoride-containing groundwater treatment .

Mechanism of Action

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as hydrogen-induced interfacial coupling . This process involves the manipulation of hydrogen atoms, tuning their uptake and release in a micrometer-sized Mg-rich composite .

Biochemical Pathways

It is known that the compound can influence the migration of hydrogen atoms, which could potentially affect various biochemical pathways .

Result of Action

It has been suggested that the compound can manipulate the migration of hydrogen atoms, potentially influencing various cellular processes .

Action Environment

The action, efficacy, and stability of magnesium zirconium trioxide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of hydrogen, as it is involved in hydrogen-induced interfacial coupling . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .

properties

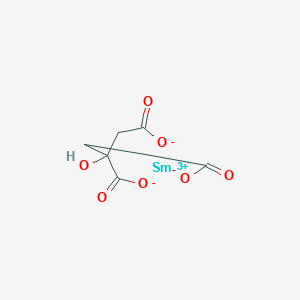

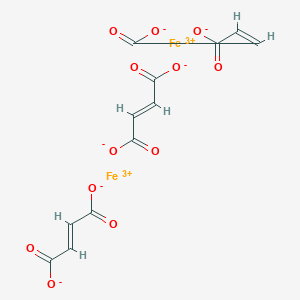

IUPAC Name |

magnesium;oxygen(2-);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Zr/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOYEYQQFRGUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Mg+2].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923325 | |

| Record name | Magnesium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium zirconium trioxide | |

CAS RN |

12032-31-4 | |

| Record name | Magnesium zirconium oxide (MgZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)